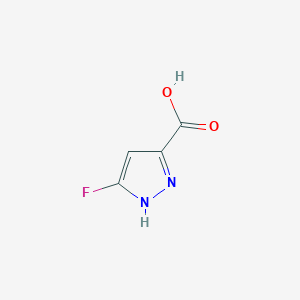

![molecular formula C24H26N2O2 B2633626 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea CAS No. 1396798-50-7](/img/structure/B2633626.png)

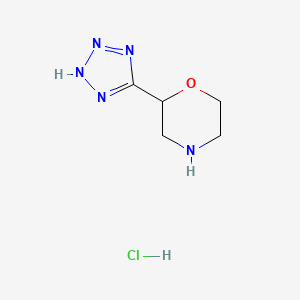

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea, also known as BP-3, is a widely used organic compound that belongs to the class of benzophenones. This chemical compound is used in a variety of applications, including as a UV filter in sunscreens, cosmetics, and other personal care products. BP-3 has also been used in scientific research to study its biochemical and physiological effects on living organisms.

Aplicaciones Científicas De Investigación

Biomarkers for Tobacco and Cancer Research

The measurement of human urinary carcinogen metabolites, including various benzene and naphthol metabolites, has been a practical approach for obtaining information about tobacco and cancer. These biomarkers are critical for studying carcinogen exposure, metabolism in humans, and evaluating the effects of tobacco product exposure and potential harm reduction strategies (Hecht, 2002).

Antifungal Research

Research on combating Fusarium oxysporum, a pathogen affecting date palms, involves the chemical synthesis of compounds with antifungal properties. The structure–activity relationship (SAR) and pharmacophore predictions indicate the importance of specific chemical features for biological activity, suggesting a potential area of application for similarly structured chemicals (Kaddouri et al., 2022).

Environmental and Material Science

A review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and their potential risks, highlighting the need for research on their environmental fate and toxicity. This underscores the broader context of chemical safety and environmental impact studies relevant to various compounds (Zuiderveen et al., 2020).

Drug Metabolism Studies

The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes provides insights into drug–drug interactions and the metabolic pathways of pharmaceuticals, an area where compounds like 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea might be relevant (Khojasteh et al., 2011).

Organic Electronics

BODIPY-based materials for organic light-emitting diodes (OLEDs) applications illustrate the potential for compounds with specific electronic or photophysical properties to be used in the development of optoelectronic devices (Squeo & Pasini, 2020).

Propiedades

IUPAC Name |

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-24(28,18-26-23(27)25-17-16-19-8-4-2-5-9-19)22-14-12-21(13-15-22)20-10-6-3-7-11-20/h2-15,28H,16-18H2,1H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRLHSNJTSKSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCC1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

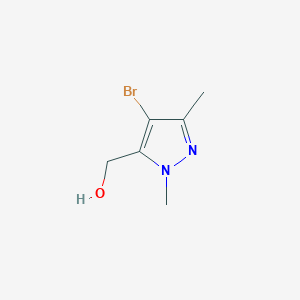

![N-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2633548.png)

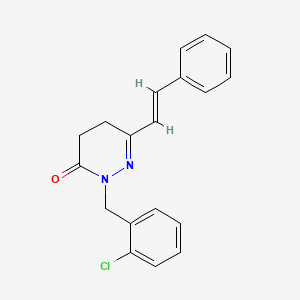

![2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2633549.png)

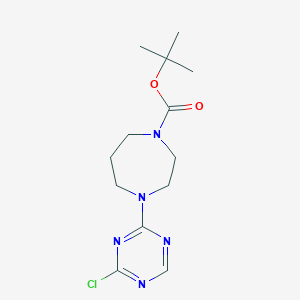

![6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2633550.png)

![3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633554.png)

![4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene](/img/structure/B2633555.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2633556.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633563.png)